methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chloro-substituted tetrahydroisoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the chloro substituent and the esterification process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloro-substituted tetrahydroisoquinolines and their derivatives. Examples are:
- 5-chloro-1,2,3,4-tetrahydroisoquinoline
- Methyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Uniqueness
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is unique due to its specific stereochemistry and the presence of both the methyl ester and hydrochloride groups.
Biological Activity
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS No. 2648865-88-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H10ClNO2
- Molecular Weight : 211.64 g/mol
- SMILES Notation :
COC(=O)[C@@H]1NCc2c(C1)c(Cl)ccc2.Cl
The compound features a tetrahydroisoquinoline scaffold, which is known for its ability to interact with various biological targets.
1. Anticancer Activity
Research has indicated that methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
2. Antimicrobial Activity
The compound has also shown significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is highlighted in the following table:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
MRSA | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 32 µg/mL |
This antimicrobial activity suggests potential applications in treating resistant infections.
3. Neuroprotective Effects
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has been investigated for its neuroprotective properties. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound is believed to be mediated through several pathways:
- Sigma Receptor Modulation : The compound may interact with sigma receptors, which play a role in neuroprotection and modulation of neurotransmitter systems .
- Inhibition of Cell Proliferation : It has been observed to inhibit the proliferation of cancer cells by affecting key regulatory proteins involved in the cell cycle .
Case Studies
Several studies have explored the therapeutic potential of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride:
- Study on Cancer Cell Lines : A study published in Phytochemical Analysis demonstrated that this compound significantly inhibited the growth of HeLa and A549 cells through apoptosis induction .
- Antimicrobial Efficacy : Another investigation focused on its antibacterial properties against MRSA and highlighted its potential as a lead compound for developing new antibiotics .
Properties
Molecular Formula |
C11H13Cl2NO2 |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
methyl (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
MGMKDNKHQWCNQD-HNCPQSOCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C(CN1)C=CC=C2Cl.Cl |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.